2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl
Übersicht
Beschreibung
Safety and Hazards
Wirkmechanismus
Target of Action
PhDave-Phos, also known as 2-Diphenylphosphino-2’-(N,N-dimethylamino)biphenyl, is primarily used as a ligand in palladium-catalyzed reactions . It is particularly useful for sterically hindered substrates in the Pd-catalyzed amination reactions of aryl bromides .
Mode of Action
PhDave-Phos interacts with its targets by forming a complex with transition metals like palladium . This complex then facilitates the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds in organic synthesis . It is also used in the copper-catalyzed phosphorylation of alcohols .
Biochemical Pathways
The primary biochemical pathway affected by PhDave-Phos is the Buchwald-Hartwig Cross Coupling Reaction . This reaction is a powerful tool for forming carbon-nitrogen and carbon-oxygen bonds, which are key structural elements in many organic compounds .
Pharmacokinetics
Like other phosphine ligands, it is likely to have low water solubility .
Result of Action
The result of PhDave-Phos’s action is the formation of new carbon-nitrogen and carbon-oxygen bonds. This enables the synthesis of a wide range of organic compounds, including those with sterically hindered substrates .
Biochemische Analyse
Biochemical Properties
2-Diphenylphosphino-2’-(N,N-dimethylamino)biphenyl plays a significant role in biochemical reactions due to its ability to act as a ligand. It interacts with enzymes, proteins, and other biomolecules, facilitating various catalytic processes. For instance, it is commonly used in palladium-catalyzed amination reactions of aryl bromides and the Cu-catalyzed phosphorylation of alcohols . The compound’s phosphine group can form strong bonds with metal centers, enhancing the stability and reactivity of the catalytic complexes. Additionally, the dimethylamino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biochemical properties.
Cellular Effects
The effects of 2-Diphenylphosphino-2’-(N,N-dimethylamino)biphenyl on cellular processes are multifaceted. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with metal centers in catalytic complexes can lead to the activation or inhibition of specific enzymes, thereby affecting metabolic pathways . Furthermore, the compound’s ability to form stable complexes with biomolecules can impact cellular processes such as protein synthesis and degradation, ultimately influencing cell growth and differentiation.
Molecular Mechanism
At the molecular level, 2-Diphenylphosphino-2’-(N,N-dimethylamino)biphenyl exerts its effects through various binding interactions with biomolecules. The phosphine group can coordinate with metal ions, forming stable complexes that facilitate catalytic reactions . These interactions can lead to enzyme activation or inhibition, depending on the specific reaction and the metal center involved. Additionally, the dimethylamino group can engage in hydrogen bonding and electrostatic interactions with proteins and nucleic acids, influencing their structure and function. These molecular interactions are crucial for the compound’s role in biochemical reactions and its impact on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Diphenylphosphino-2’-(N,N-dimethylamino)biphenyl can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light, heat, or moisture can lead to degradation . This degradation can affect the compound’s efficacy in catalytic reactions and its interactions with biomolecules. Long-term studies have shown that the compound can maintain its activity over extended periods, but its stability can be influenced by the specific experimental conditions.
Dosage Effects in Animal Models
The effects of 2-Diphenylphosphino-2’-(N,N-dimethylamino)biphenyl in animal models can vary depending on the dosage administered. At low doses, the compound can effectively participate in catalytic reactions without causing significant adverse effects . At higher doses, it may exhibit toxic effects, such as enzyme inhibition or disruption of cellular processes. These threshold effects are important considerations in experimental design and the interpretation of results. Toxicity studies have indicated that the compound’s adverse effects are dose-dependent, with higher doses leading to more pronounced toxicity.
Metabolic Pathways
2-Diphenylphosphino-2’-(N,N-dimethylamino)biphenyl is involved in various metabolic pathways, primarily through its role as a ligand in catalytic reactions. It interacts with enzymes and cofactors, facilitating reactions such as the phosphorylation of alcohols and the amination of aryl bromides . These interactions can influence metabolic flux and the levels of specific metabolites, impacting overall cellular metabolism. The compound’s ability to form stable complexes with metal centers is a key factor in its involvement in these metabolic pathways.
Transport and Distribution
Within cells and tissues, 2-Diphenylphosphino-2’-(N,N-dimethylamino)biphenyl is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its activity and function. For example, the compound may be transported to specific cellular compartments where it can participate in catalytic reactions. The distribution of the compound within tissues can also impact its overall efficacy and potential toxicity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diphenylphosphino-2’-(N,N-dimethylamino)biphenyl typically involves the reaction of diphenylphosphine with N,N-dimethylaniline under controlled conditions . The reaction is carried out by mixing equimolar amounts of diphenylphosphine and N,N-dimethylaniline, followed by heating the mixture to approximately 150°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Diphenylphosphino-2’-(N,N-dimethylamino)biphenyl undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine group to phosphine hydrides.
Substitution: The compound is involved in substitution reactions, particularly in palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various substituted biphenyl derivatives .
Wissenschaftliche Forschungsanwendungen
2-Diphenylphosphino-2’-(N,N-dimethylamino)biphenyl has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical intermediates.
Industry: The compound is used in the production of fine chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Dicyclohexylphosphino-2’-(N,N-dimethylamino)biphenyl
- 2-Di-tert-butylphosphino-2’-(N,N-dimethylamino)biphenyl
- 2-Dicyclohexylphosphino-2’,6’-bis(N,N-dimethylamino)biphenyl
Uniqueness
2-Diphenylphosphino-2’-(N,N-dimethylamino)biphenyl is unique due to its specific steric and electronic properties, which make it an effective ligand for palladium-catalyzed reactions. Its ability to stabilize palladium complexes and facilitate efficient cross-coupling reactions sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
2-(2-diphenylphosphanylphenyl)-N,N-dimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24NP/c1-27(2)25-19-11-9-17-23(25)24-18-10-12-20-26(24)28(21-13-5-3-6-14-21)22-15-7-4-8-16-22/h3-20H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFXUYLYPITYGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24NP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370588 | |
Record name | 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
240417-00-9 | |
Record name | 2-(Diphenylphosphino)-2′-(N,N-dimethylamino)biphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=240417-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the structural characteristics of Ph-Davephos and what is its primary application in chemistry?
A1: Ph-Davephos [, ] is an organophosphorus compound classified as a bulky, electron-rich dialkylbiarylphosphine. It is characterized by the following:
Q2: How do the steric and electronic properties of Ph-Davephos contribute to its effectiveness as a ligand in catalytic reactions?
A2: Research suggests that the steric bulk provided by the bulky substituents (diphenylphosphino and N,N-dimethylamino groups) on the biphenyl core of Ph-Davephos plays a crucial role in facilitating reductive elimination during catalytic cycles []. This steric bulk encourages the desired product to dissociate from the metal center, allowing the catalyst to continue to the next cycle. Furthermore, the electron-rich nature of Ph-Davephos, particularly the electron-donating ability of the N,N-dimethylamino group, enhances the reactivity of the metal center towards oxidative addition, a key step in many catalytic cycles []. This combination of steric and electronic properties makes Ph-Davephos a highly versatile ligand for promoting challenging cross-coupling reactions.
Q3: Are there any safety concerns regarding the handling and storage of Ph-Davephos?
A3: Yes, Ph-Davephos is air-sensitive []. This means it can react with oxygen in the air, potentially leading to degradation or the formation of undesirable byproducts. Therefore, it is crucial to handle Ph-Davephos under an inert atmosphere, such as nitrogen or argon, and to store it in a tightly sealed container in a dry place. Proper laboratory safety procedures should be followed when handling this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.